molecular formula C20H17N5O2 B4225427 N-(2-furylmethyl)-1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine

N-(2-furylmethyl)-1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine

Cat. No. B4225427
M. Wt: 359.4 g/mol
InChI Key: WZZXOQCXUCJMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it has been suggested that it exerts its antifungal and antibacterial activities by inhibiting the biosynthesis of ergosterol and bacterial cell wall synthesis, respectively. It has also been suggested that it exhibits its antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. Additionally, it has been found to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-furylmethyl)-1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine in lab experiments is its broad-spectrum activity against fungi and bacteria. Additionally, it has been found to exhibit low toxicity towards mammalian cells. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-furylmethyl)-1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine. One potential direction is the further investigation of its potential use in the treatment of Alzheimer's disease. Additionally, the development of more water-soluble derivatives of this compound could expand its potential applications in scientific research. Finally, the study of its mechanism of action could provide insights into the development of new antifungal, antibacterial, and antitumor agents.

Scientific Research Applications

N-(2-furylmethyl)-1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been studied for its potential applications in various scientific research fields. It has been found to exhibit antifungal, antibacterial, and antitumor activities. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

1-[5-(furan-2-ylmethylamino)-3-pyridin-3-yl-1,2,4-triazol-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c26-18(12-15-6-2-1-3-7-15)25-20(22-14-17-9-5-11-27-17)23-19(24-25)16-8-4-10-21-13-16/h1-11,13H,12,14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZXOQCXUCJMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-furylmethyl)-1-(phenylacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine

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